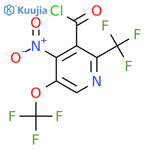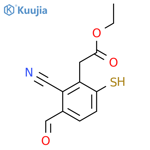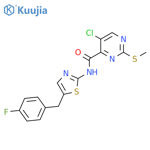Isooxidane
Oxolanes are a class of heterocyclic compounds characterized by the presence of an oxygen atom in a five-membered ring structure, typically with one or more additional atoms such as nitrogen, sulfur, or carbon. This unique chemical framework confers a variety of properties that make oxolanes versatile materials across multiple industries.
In pharmaceuticals, certain oxolane derivatives exhibit potent therapeutic effects due to their ability to modulate receptor activity and inhibit enzymes. For example, oxolane-containing compounds are often used as inhibitors in various drug classes including antiviral agents, analgesics, and antidepressants. Additionally, these molecules can serve as valuable scaffolds for medicinal chemistry, allowing chemists to explore diverse structural modifications to optimize pharmacological properties.
In the polymer industry, oxolanes are utilized as precursors for polyoxoalkylene polymers, which find applications in coatings, adhesives, and elastomers due to their excellent chemical stability and compatibility with various substrates. Their versatile nature makes them indispensable in formulating products that require specific physical or thermal properties.
Overall, the structural diversity of oxolanes enables a wide range of applications across different sectors, highlighting their importance as key molecules in modern chemistry.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
 |
N-(propan-2-yl)oxolan-3-amine | 1339853-94-9 | C7H15NO |
 |
2-[(3S)-oxolan-3-yl]acetic acid | 146255-26-7 | C6H10O3 |
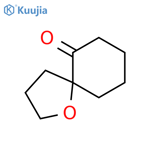 |
1-oxaspiro[4.5]decan-6-one | 129529-81-3 | C9H14O2 |
 |
(2R)-2-(bromomethyl)oxolane | 57203-02-8 | C5H9BrO |
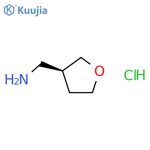 |
(3S)-oxolan-3-ylmethanamine hydrochloride | 1403763-27-8 | C5H12ClNO |
 |
5-ethyloxolane-2-carboxylic acid | 801318-16-1 | C7H12O3 |
 |
2-Furanpropanoic acid, tetrahydro-, (2R)- | 71862-09-4 | C7H12O3 |
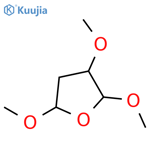 |
Furan, tetrahydro-2,3,5-trimethoxy- | 5568-26-3 | C7H14O4 |
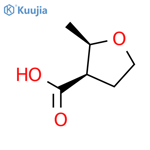 |
cis-2-methyltetrahydrofuran-3-carboxylic acid | 617690-26-3 | C6H10O3 |
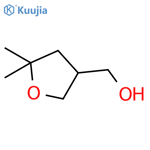 |
(5,5-dimethyltetrahydrofuran-3-yl)methanol | 22600-85-7 | C7H14O2 |
Verwandte Literatur
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
Empfohlene Lieferanten
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
